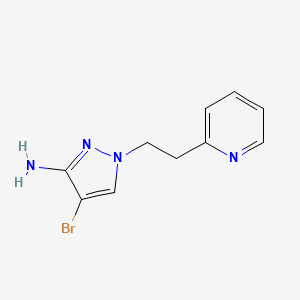
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
準備方法
The synthesis of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack cyclization-formylation of different hydrazones, which are generated from acetophenones and 2-hydrazinylpyridine . The reaction conditions typically involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Industrial production methods may involve scaling up these laboratory procedures with appropriate modifications to ensure safety and efficiency.
化学反応の分析
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
作用機序
The mechanism of action of 4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the oxidation of alcohols to aldehydes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
4-Bromo-1-(2-(pyridin-2-yl)ethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound shares the pyrazole core but lacks the pyridin-2-yl ethyl substituent.
Hydrazine-coupled pyrazoles: These compounds have diverse pharmacological effects, including antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC名 |
4-bromo-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11BrN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14) |
InChIキー |
ZVECIRCYPXJFSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


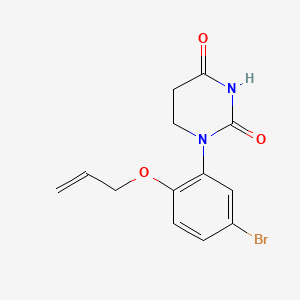
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
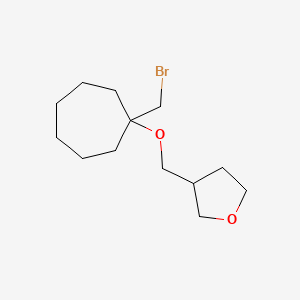

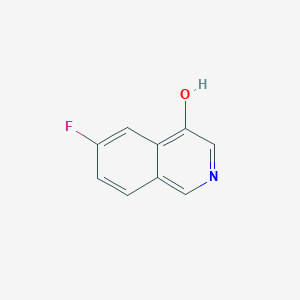
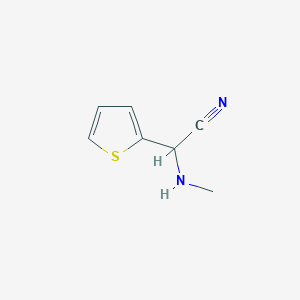
![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)

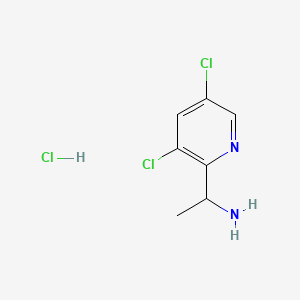

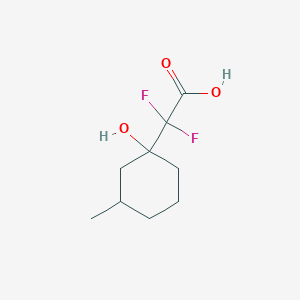
![4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15303594.png)
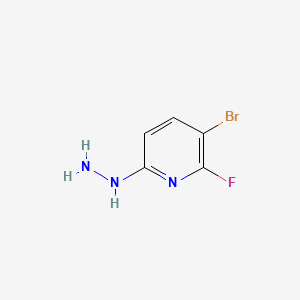
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B15303603.png)
